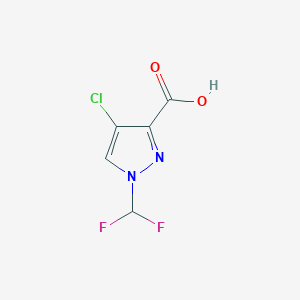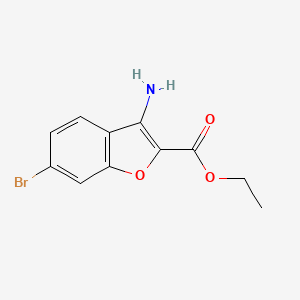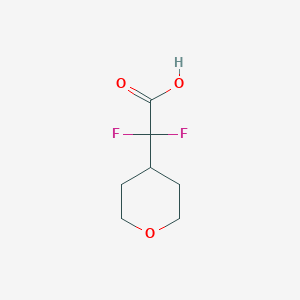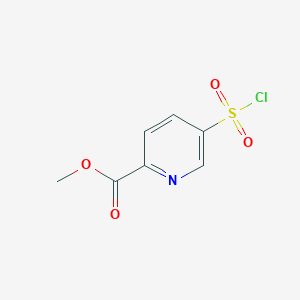
Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate
Overview
Description
Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate (MPC) is an organosulfur compound that has a wide range of applications in organic synthesis and scientific research. MPC is a versatile reagent used in the preparation of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. This compound has also been used in the synthesis of heterocyclic compounds and for the preparation of various metal complexes. MPC is a valuable tool for scientists in the fields of organic chemistry, biochemistry, and molecular biology.
Scientific Research Applications
Synthesis of Pyridine Derivatives
Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate is used in the synthesis of various pyridine derivatives. These derivatives have applications in organic syntheses and the development of pharmaceuticals. For instance, Danheiser et al. (2003) demonstrated the preparation of substituted pyridines through regiocontrolled [4 + 2] cycloadditions of oximinosulfonates, highlighting the versatility of pyridine derivatives in chemical reactions (Danheiser, Renslo, Amos, & Wright, 2003).
Formation of Highly Functionalized Isoxazoles
Ruano et al. (2005) described the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates. These compounds serve as a convenient scaffold for creating new highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives, illustrating the compound's role in the formation of complex molecular structures (Ruano, Fajardo, & Martín, 2005).
Antimicrobial Agent Synthesis
Al-Omar and Amr (2010) researched the synthesis of pyridine-bridged 2,6-bis-carboxamide Schiff's bases, starting from 2,6-pyridinedicarbonyl dichloride. These compounds exhibited significant antimicrobial activity, comparable to streptomycin and fusidic acid, indicating their potential as antimicrobial agents (Al-Omar & Amr, 2010).
Photomethylation Studies
Sugiyama et al. (1981) explored the photomethylation and methoxylation of methyl 2-pyridinecarboxylate, providing insights into chemical reactions induced by UV irradiation. This research contributes to understanding the photochemical behavior of pyridine derivatives (Sugiyama et al., 1981).
Antihypertensive Activity
Kumar and Mashelker (2006) synthesized ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates, which are expected to exhibit antihypertensive activity. This highlights the compound's potential in developing new treatments for hypertension (Kumar & Mashelker, 2006).
Catalysis and Functionalization
Zhu et al. (2003) reported a phosphine-catalyzed [4 + 2] annulation, synthesizing highly functionalized tetrahydropyridines. This research indicates the utility of pyridine derivatives in catalysis and the synthesis of functionally diverse compounds (Zhu, Lan, & Kwon, 2003).
properties
IUPAC Name |
methyl 5-chlorosulfonylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c1-13-7(10)6-3-2-5(4-9-6)14(8,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWRLXXUWDOFIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate | |
CAS RN |
1063733-25-4 | |
| Record name | methyl 5-(chlorosulfonyl)pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]azetidine](/img/structure/B1426046.png)
![4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426047.png)
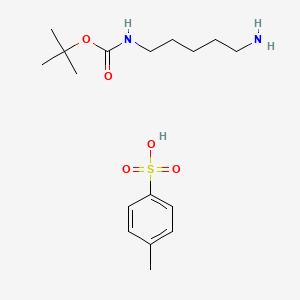
![3-Oxa-7-azabicyclo[3.3.1]nonane; acetic acid](/img/structure/B1426055.png)


